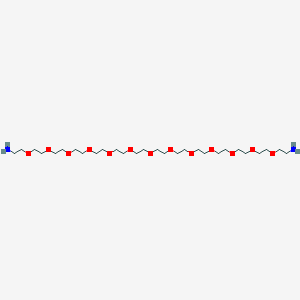

H2N-Peg13-CH2CH2NH2

CAS No.:

Cat. No.: VC13650344

Molecular Formula: C28H60N2O13

Molecular Weight: 632.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H60N2O13 |

|---|---|

| Molecular Weight | 632.8 g/mol |

| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

| Standard InChI | InChI=1S/C28H60N2O13/c29-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-27-43-28-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h1-30H2 |

| Standard InChI Key | SUSUFCWBLAIXDN-UHFFFAOYSA-N |

| SMILES | C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N |

| Canonical SMILES | C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N |

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

H2N-PEG13-CH2CH2NH2 is a linear molecule featuring a 13-repeat PEG spacer flanked by terminal amine groups. Its IUPAC name, 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diamine, reflects the alternating ethylene oxide units and terminal diaminoethane moieties . Key molecular properties include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1228119-65-0 | |

| Molecular Formula | CHNO | |

| Molecular Weight | 632.78 g/mol | |

| Boiling Point (Predicted) | 650.4 ± 50.0 °C | |

| Density (Predicted) | 1.089 ± 0.06 g/cm³ | |

| pKa (Predicted) | 9.04 ± 0.10 |

Solubility and Stability

The compound exhibits high solubility in dimethyl sulfoxide (DMSO) at 100 mg/mL (158.03 mM), requiring ultrasonication for full dissolution . Aqueous solubility is limited, necessitating PEG300 or Tween 80 as co-solvents for in vivo applications . Stability is temperature-dependent:

-

Short-term storage: -20°C (1 month)

-

Long-term storage: -80°C (6 months) with protection from freeze-thaw cycles .

Role in PROTAC Design and Mechanism

PROTAC Architecture and Function

PROTACs are heterobifunctional molecules comprising:

-

A target protein ligand (e.g., kinase inhibitor),

-

An E3 ubiquitin ligase recruiter (e.g., von Hippel-Lindau or cereblon ligand),

-

A linker (e.g., H2N-PEG13-CH2CH2NH2) that optimizes spatial orientation for ubiquitination .

The PEG13 linker’s 52-atom chain provides:

-

Flexibility: Enables dynamic interactions between PROTAC components.

-

Solubility: Mitigates aggregation via hydrophilic PEG units.

-

Protease Resistance: Ethylene oxide repeats resist enzymatic cleavage .

Comparative Advantages of PEG13 Linkers

PEG length directly influences PROTAC efficacy:

-

Short PEGs (<8 units): Restricted mobility reduces ternary complex formation.

-

Long PEGs (>13 units): Excessive flexibility may hinder target engagement.

-

PEG13: Balances entropy-driven dynamics with optimal binding pocket reach .

| Concentration (mM) | Volume per 1 mg | Volume per 5 mg | Volume per 10 mg |

|---|---|---|---|

| 1 | 1.5803 mL | 7.9016 mL | 15.8033 mL |

| 5 | 0.3161 mL | 1.5803 mL | 3.1607 mL |

| 10 | 0.1580 mL | 0.7902 mL | 1.5803 mL |

In Vivo Formulation Guidelines

For murine studies, a typical formulation includes:

-

DMSO (10% v/v): Primary solvent.

-

PEG300 (40% v/v): Enhances solubility.

-

Tween 80 (5% v/v): Prevents nanoparticle aggregation.

| Supplier | Purity | Packaging | Contact Information |

|---|---|---|---|

| GlpBio (USA) | >95% | 25 µL (10 mM) | info@glpbio.com |

| T&W Group (China) | >95% | 1 mg to 10 g | contact@trustwe.com |

| Shanghai EFE Biological Tech | >90% | Custom scales | info@efebio.com |

| TargetMol (USA) | >95% | 5 mg to 500 mg | info@targetmol.com |

Prices range from $200–$500 per 5 mg, depending on purity and supplier .

Future Directions and Research Applications

Recent studies highlight H2N-PEG13-CH2CH2NH2 in cancer therapeutics:

-

ARV-471: A PROTAC targeting estrogen receptor (ER) for breast cancer, utilizing PEG-based linkers for enhanced tumor penetration .

-

BTK Degraders: PEG13-linked Bruton’s tyrosine kinase (BTK) PROTACs show promise in B-cell malignancies .

Challenges include optimizing linker length for blood-brain barrier penetration in neurological disorders, an area of active investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume